REACTION_CXSMILES
|
C[Si](C)(C)[NH:3][Si:4]([CH3:7])([CH3:6])[CH3:5].[SH:10][C:11]1[N:15]=[CH:14]N[N:12]=1.N>ClCCl>[CH3:7][Si:4]([CH3:5])([CH3:6])[N:3]1[CH:14]=[N:15][C:11]([S:10][Si:4]([CH3:7])([CH3:6])[CH3:5])=[N:12]1
|
Name
|
|
Quantity
|
29.2 mL
|
Type
|
reactant
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C
|
Name
|
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
|
SC1=NNC=N1
|
Name
|
di-4-nitrophenyl-N-(4-toluenesulfonyl)-phosphoramidate
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
1-trimethylsilyl-3-trimethylsilylthio-1H-1,2,4-triazole was prepared
|
Type
|
TEMPERATURE
|
Details
|
after refluxing for 75 minutes
|
Duration
|
75 min
|
Type
|
TEMPERATURE
|
Details
|
Refluxing
|
Type
|
CUSTOM
|
Details
|
the clear solution obtained
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](N1N=C(N=C1)S[Si](C)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.1 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 134.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |